Unii-F6yil7hjtm

Description

Properties

Molecular Formula |

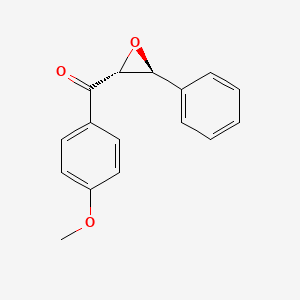

C16H14O3 |

|---|---|

Molecular Weight |

254.28 g/mol |

IUPAC Name |

(4-methoxyphenyl)-[(2R,3R)-3-phenyloxiran-2-yl]methanone |

InChI |

InChI=1S/C16H14O3/c1-18-13-9-7-11(8-10-13)14(17)16-15(19-16)12-5-3-2-4-6-12/h2-10,15-16H,1H3/t15-,16+/m1/s1 |

InChI Key |

GAMOPGGZIQWBEM-CVEARBPZSA-N |

Isomeric SMILES |

COC1=CC=C(C=C1)C(=O)[C@H]2[C@H](O2)C3=CC=CC=C3 |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C2C(O2)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Methoxychalcone Epoxide, Trans-(-)-, typically involves the epoxidation of 4’-methoxychalcone. The reaction conditions often include the use of peracids such as meta-chloroperoxybenzoic acid (mCPBA) in an organic solvent like dichloromethane. The reaction is carried out at low temperatures to ensure the selective formation of the epoxide ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve crystallization or chromatography techniques to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4’-Methoxychalcone Epoxide, Trans-(-)-, undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding diols or other oxidized derivatives.

Reduction: Reduction reactions can convert the epoxide ring into alcohols.

Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of different substituted products.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines, thiols, or alcohols can react with the epoxide ring under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

4’-Methoxychalcone Epoxide, Trans-(-)-, has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.

Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.

Mechanism of Action

The mechanism of action of 4’-Methoxychalcone Epoxide, Trans-(-)-, involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activities, inhibit certain signaling pathways, and induce apoptosis in cancer cells. The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with proteins and enzymes critical for cell survival and proliferation .

Comparison with Similar Compounds

Similar Compounds

4’-Methoxychalcone: The parent compound from which the epoxide is derived.

Chalcone Epoxide: A similar compound without the methoxy group.

Methoxychalcone Derivatives: Various derivatives with different substituents on the chalcone structure.

Uniqueness

4’-Methoxychalcone Epoxide, Trans-(-)-, is unique due to its specific stereochemistry and the presence of both the methoxy group and the epoxide ring. These structural features contribute to its distinct chemical reactivity and potential biological activities .

Biological Activity

Unii-F6yil7hjtm is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by case studies, research findings, and data tables.

The biological activity of this compound may involve several mechanisms:

- Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to induce oxidative stress through the generation of ROS, which can lead to cellular signaling alterations and potential therapeutic effects .

- Cellular Metabolism : Investigations into related compounds indicate that they may influence metabolic pathways in human cells, affecting processes like cell aggregation and membrane dynamics .

Data Table: Biological Activities of Related Compounds

Case Study 1: Oxidative Stress and Cancer Therapy

A study explored the effects of similar compounds on cancer cell lines. The findings indicated that these compounds could induce apoptosis in cancer cells via ROS-mediated pathways. This suggests that this compound might have similar potential in targeting cancer cells through oxidative stress mechanisms.

Case Study 2: Metabolic Effects on Erythrocytes

Research on semisynthetic flavonoids showed significant impacts on human erythrocytes, affecting their metabolism and aggregation properties. These findings could imply that this compound may also influence red blood cell function, potentially leading to therapeutic applications in hematological disorders .

Research Findings

- Oxidative Mechanisms : A review highlighted that low-intensity radiofrequency radiation (RFR) induces oxidative effects in biological systems, which can be extrapolated to understand the oxidative potential of compounds like this compound .

- Metabolic Studies : Light-scattering studies on human red cells revealed that certain flavonoids alter metabolic functions, indicating a possible pathway for this compound's action in human physiology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.